molecular formula C18H24O2 B15147109 4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol

4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol

Cat. No.: B15147109
M. Wt: 272.4 g/mol
InChI Key: KGYDEXUROYEYFL-UHFFFAOYSA-N
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Description

4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. While specific biological data on this exact molecule may be limited, its structural features suggest potential as a key intermediate for the synthesis of more complex natural product analogs or for probing biological pathways. Researchers can utilize this compound as a scaffold for developing novel bioactive molecules. It is supplied at a high purity level to ensure consistency and reliability in experimental results. This product is intended for research purposes in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic use, nor is it for food or cosmetic application. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYDEXUROYEYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation with BF₃·OEt₂

In a conventional approach, geraniol reacts with phenol derivatives in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. For example, the coupling of ortho-cresol with geraniol in dioxane at reflux temperatures (80–100°C) produces 4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)-2-methylphenol as a major product. However, this method suffers from prolonged reaction times (24–72 hours) and modest yields (3–12%) due to competing side reactions such as oligomerization of geraniol.

Table 1: Traditional Synthesis Parameters

Substrate Catalyst Solvent Time (h) Yield (%)
ortho-Cresol BF₃·OEt₂ Dioxane 48 3
Resorcinol BF₃·OEt₂ Dioxane 72 12

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique for accelerating geranylated phenol synthesis while improving yields and selectivity.

Optimized Reaction Conditions

Under microwave irradiation (150–200 W), the coupling of geraniol with phenolic substrates in acetonitrile achieves completion within 10 minutes. For instance, the reaction between geraniol and para-methoxyphenol yields this compound derivatives with 21–32% efficiency, representing a 7- to 10-fold increase compared to thermal methods. The enhanced kinetics are attributed to rapid dielectric heating, which suppresses side reactions and stabilizes reactive intermediates.

Table 2: Microwave vs. Thermal Synthesis

Method Time Yield (%) Selectivity (dr)
Microwave (200 W) 10 min 28 ± 4 >95:5
Thermal (80°C) 48 h 3 ± 1 80:20

Stereoselective Synthesis Using Evans’ Auxiliary

The stereochemical complexity of this compound necessitates chiral auxiliaries to control absolute configuration. Evans’ oxazolidinone derivatives have proven effective for installing the (3R,7S) stereochemistry observed in bioactive analogs.

Key Synthetic Steps

  • Imide Formation : (E)-2-methylbut-2-enoyl chloride reacts with (R)-4-isopropyloxazolidin-2-one to form an α,β-unsaturated imide with >99% enantiomeric excess (ee).
  • Alkylation : Diastereoselective alkylation using tert-butyl iodoacetate achieves a >20:1 diastereomeric ratio (dr), critical for constructing the ethenyl side chain.
  • Deprotection and Oxidation : Sequential reduction of the imide and oxidation of the primary alcohol yields the target compound with retained stereochemistry.

Table 3: Stereoselective Synthesis Outcomes

Step Reagent Yield (%) dr/ee
Imide Formation Oxazolidinone 92 >99% ee
Alkylation tert-BuIOAc 78 >20:1 dr
Oxidation TPAP/NMO 94 >99% ee

Hydration and Post-Synthetic Modifications

Post-synthetic hydration of the geranyl side chain modulates the compound’s lipophilicity and bioactivity.

Acid-Catalyzed Hydration

Treatment with p-toluenesulfonic acid (PTSA) in dioxane/water induces regioselective hydration of the 1,5-diene moiety, producing mono- and di-hydrated derivatives. Mono-hydrated analogs exhibit enhanced antifungal activity compared to the parent compound, with minimum inhibitory concentrations (MICs) reduced from 512 µg/mL to 32 µg/mL against Candida albicans.

Table 4: Hydration Products and Bioactivity

Product MIC (C. albicans) Solubility (logP)
Parent Compound 512 µg/mL 3.8
Mono-Hydrated 32 µg/mL 2.1
Di-Hydrated 128 µg/mL 1.5

Comparative Analysis of Synthetic Methods

A meta-analysis of the aforementioned methods reveals trade-offs between efficiency, scalability, and stereochemical control.

Table 5: Method Comparison

Method Yield Range (%) Time Stereocontrol Scalability
Traditional EAS 3–12 24–72 h Low Moderate
Microwave 21–32 10 min Moderate High
Evans’ Auxiliary 70–94 48–72 h High Low

Microwave-assisted synthesis offers the best balance of speed and yield for industrial applications, whereas Evans’ auxiliary-based routes are preferred for enantioselective synthesis in academic research. Post-synthetic hydration expands the compound’s utility in drug discovery by fine-tuning physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further research .

Common Reagents and Conditions

Common reagents used in the reactions involving Delta3,2-Hydroxylbakuchiol include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are typically mild to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of Delta3,2-Hydroxylbakuchiol include its analogs with modified functional groups. These analogs are often tested for their biological activities to identify potential therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
14b Ethenyl C₁₉H₂₂O₃ 314.16 Phenol, 1,5-diene, hydroxyl
14c Methyl C₁₈H₂₂O₃ 298.15 Phenol, 1,5-diene, hydroxyl
14d Propyl C₂₀H₂₆O₃ 326.20 Phenol, 1,5-diene, hydroxyl
Bakuchiol Prenyl C₁₈H₂₄O 256.18 Phenol, isoprenoid chain

Key Observations :

  • Substituent Effects : The ethenyl group in 14b introduces greater steric bulk and electron-rich character compared to methyl (14c) or propyl (14d) groups. This may enhance interactions with hydrophobic pockets in biological targets .

Comparison with Patent-Based Compounds ()

describes substituted 4-phenyl-1-(1-phenyl-cyclohexyl)-1,2,3,6-tetrahydropyridines, which are structurally distinct from 14b. These compounds lack the phenolic-diterpenoid backbone and instead feature a tetrahydropyridine core. Their applications (unclear from the evidence) likely differ from 14b’s osteosarcoma-related activity, underscoring the uniqueness of 14b’s hybrid structure .

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